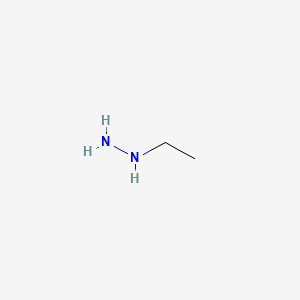

Ethylhydrazine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2/c1-2-4-3/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRIKZCFRVTHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1043831 | |

| Record name | Ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

60.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-80-6 | |

| Record name | Ethylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1043831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/384HN1Z5XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Ethylhydrazine

Established and Emerging Synthesis Routes

The preparation of ethylhydrazine has been approached from several angles, with alkylation methods being the most traditional. More contemporary strategies focus on improving efficiency and sustainability.

Direct alkylation of hydrazine with ethylating agents is a common, though sometimes inefficient, method for synthesizing this compound. The reaction of hydrazine with ethyl halides, for instance, can yield this compound, but often results in a mixture of mono-, di-, and tri-ethylated products. dtic.milwikipedia.org The degree of substitution can be difficult to control. wikipedia.org For example, using ethyl chloride for direct ethylation has been reported to predominantly produce di- and tri-ethyl derivatives. dtic.mil

One of the earliest syntheses, known as the Fischer synthesis, involves the nitrosation of N,N'-diethylurea, followed by reduction and hydrolysis to yield this compound hydrochloride. tandfonline.com Another established method involves the direct ethylation of anhydrous hydrazine with diethyl sulfate in an absolute alcohol solution of potassium hydroxide, which has been reported to yield 32% this compound hydrochloride. dtic.miltandfonline.com

More recent and refined alkylation strategies aim to improve yield and selectivity. A patented method describes the synthesis of this compound dihydrochloride from acetylhydrazine and bromoethane in the presence of a catalyst. This process generates N-acetyl-N'-ethylhydrazine, which is then de-acetylated under strong acidic conditions to produce the final product with high yield. google.com This approach offers the advantage of using readily available starting materials and potentially reducing production costs. google.com The reaction of 1-mthis compound with ethyl halides is another example of synthesizing a substituted hydrazine derivative, 1-ethyl-1-mthis compound.

The choice of alkylating agent and reaction conditions significantly impacts the product distribution. For instance, primary alkyl chlorides tend to produce trialkyl derivatives, while secondary alkyl chlorides yield di-alkylhydrazines, and tertiary alkyl chlorides form mono-alkylhydrazines. dtic.mil

Table 1: Comparison of Selected Alkylation Methods for this compound Synthesis

| Method | Starting Materials | Reagents | Reported Yield | Reference |

| Fischer Synthesis | N,N'-diethylurea | NaNO₂, Zn, HCl | - | tandfonline.com |

| Direct Ethylation | Anhydrous Hydrazine | Diethyl sulfate, KOH, Ethanol | 32% | dtic.miltandfonline.com |

| Acetylhydrazine Route | Acetylhydrazine, Bromoethane | Catalyst, HCl | 99% (dihydrochloride) | google.com |

| Ethylation of Ethylamine | Ethylamine | Chloramine | 40-68% | google.com |

Note: Yields can vary based on specific reaction conditions.

Catalytic dehydrogenative coupling has emerged as a powerful and sustainable method for forming C-N bonds. This approach involves the reaction of an alcohol with a hydrazine derivative, catalyzed by a transition metal complex, with the liberation of hydrogen gas. While direct catalytic dehydrogenative coupling of ethanol with hydrazine to form this compound is not extensively documented in the provided search results, related reactions provide insight into the potential of this strategy.

For example, the catalytic acceptorless dehydrogenative coupling of arylhydrazines and alcohols has been successfully employed to synthesize arylhydrazones. organic-chemistry.orgnih.gov This reaction, often catalyzed by iridium or ruthenium complexes, demonstrates the direct formation of a C=N bond from an alcohol and a hydrazine, releasing hydrogen as the only byproduct. organic-chemistry.orgacs.org Similarly, nickel-catalyzed dehydrogenative coupling of alcohols with hydrazines has been reported for the synthesis of C-N coupled products, proceeding through an N-N bond cleavage pathway. nih.gov These methodologies highlight the potential for developing a direct and atom-economical synthesis of this compound from ethanol and hydrazine, avoiding the use of alkyl halides and the formation of stoichiometric byproducts.

Alkylation Approaches and Derivatives

Reaction Mechanisms and Reactivity Profiles

This compound exhibits a rich and varied reactivity profile, participating in a range of chemical transformations characteristic of substituted hydrazines.

Nucleophilic Additions to Carbonyl and Unsaturated Systems

As a nucleophile, this compound readily attacks electrophilic centers, most notably the carbon atom of carbonyl groups in aldehydes and ketones. masterorganicchemistry.com This reaction, a nucleophilic addition, is a fundamental process in organic chemistry. masterorganicchemistry.com The terminal nitrogen atom of this compound typically acts as the nucleophile. researchgate.netresearchgate.net

The mechanism of nucleophilic addition to a carbonyl group involves the attack of the hydrazine on the carbonyl carbon, leading to a tetrahedral intermediate. numberanalytics.comnih.gov This intermediate then eliminates a water molecule to form a hydrazone. numberanalytics.comvulcanchem.com The reaction is often catalyzed by acid. numberanalytics.com

Quantum-chemical modeling studies have investigated the nucleophilic addition of this compound to α,β-unsaturated ketones. These studies show that the addition of the terminal nitrogen atom of this compound to the carbonyl group is a key step in the formation of 4,5-dihydropyrazoles. researchgate.netresearchgate.net The presence of water molecules can influence the reaction pathway, with the addition to the carbonyl group being energetically preferable with the participation of two water molecules. researchgate.net However, under certain conditions, the addition of the internal nitrogen of this compound to the C=C double bond of the α,β-unsaturated ketone can be thermodynamically more favorable. researchgate.net

Oxidation and Reduction Chemistry

This compound, like other hydrazine derivatives, can undergo both oxidation and reduction reactions. The oxidation of this compound can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, the neutrophil-catalyzed metabolism of hydrazine derivatives can generate carbon-centered radicals. nih.gov

Conversely, this compound and its derivatives can act as reducing agents. This compound oxalate (EDO) has been used to inhibit the oxidation of Sn²⁺ in perovskite solar cells, demonstrating its reducing properties. jos.ac.cnresearching.cn The hydrazine group in EDO is considered the primary reducing functional group. jos.ac.cn this compound sulfate is also used as a reducing agent in various chemical reactions. ontosight.aicymitquimica.com The reduction of hydrazones, formed from the reaction of this compound with carbonyl compounds, can be a clean method to produce 1,1-dialkylated hydrazines. wikipedia.org The Wolff-Kishner reduction is a classic example where a hydrazone intermediate is reduced to an alkane. libretexts.org

Hydrazone Formation and Related Condensation Reactions

The condensation reaction between this compound and a carbonyl compound (an aldehyde or a ketone) to form an ethylhydrazone is a characteristic and widely utilized reaction. numberanalytics.comvulcanchem.com This reaction proceeds via a nucleophilic addition of the this compound to the carbonyl carbon, followed by dehydration. numberanalytics.comvulcanchem.com

The general mechanism for hydrazone formation involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbonyl carbon. numberanalytics.com

Proton Transfer: A proton is transferred, typically from the nitrogen to the oxygen, to form a tetrahedral intermediate known as a hemiaminal. nih.gov

Dehydration: The hydroxyl group of the hemiaminal is protonated, and a molecule of water is eliminated, leading to the formation of the C=N double bond of the hydrazone. numberanalytics.comnih.gov

This reaction is reversible and is often catalyzed by acid. numberanalytics.comnih.gov The resulting ethylhydrazones are themselves valuable intermediates in organic synthesis, for example, in the synthesis of heterocyclic compounds like pyrazoles. frontierspecialtychemicals.comorganic-chemistry.org

Interactions with Metal Ions and Complex Formation

This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. This compound itself can act as a unidentate or a bidentate bridging ligand, coordinating to metal centers through its nitrogen atoms. scirp.org This coordination ability is fundamental to its role in forming diverse and structurally interesting metal complexes.

Research has shown that this compound coordinates with cobalt(III), where it can act as either a single-point donor or bridge two metal centers. scirp.org In the presence of pentaamminecobalt(III) and dioxygen, this compound is oxidized, leading to the formation of an ethyl-cobalt cation, specifically [Co(NH₃)₅(CH₂CH₃)]²⁺. scirp.org Similarly, rhodium(III) porphyrins react with substituted hydrazines to form both bridging dimeric complexes and 1:1 adducts. nih.gov In these complexes, the hydrazine ligand can bridge two rhodium centers or coordinate to a single metal ion. nih.govkombyonyx.com

The complexation behavior is often studied using ligands derived from this compound, such as thiosemicarbazides and carbothioamides, which feature additional donor atoms (sulfur and oxygen), allowing for chelation. For example, 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide has been used to synthesize complexes with copper(II), cobalt(II), nickel(II), and zinc(II). researchgate.netdntb.gov.ua In these complexes, the ligand typically coordinates to the metal ion as a mononegative bidentate chelator, bonding through a deprotonated enolic oxygen and a nitrogen atom. researchgate.netdntb.gov.ua The resulting Co(II) and Ni(II) complexes often exhibit octahedral geometry, while the Cu(II) complex tends to be square planar. dntb.gov.ua

Another complexing agent, 2,2'-((9S,10S,11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-dicarbonyl)bis(N-ethylhydrazine-1-carbothioamide), forms a binuclear complex with vanadyl(IV) sulfate. ekb.eg In this structure, the ligand acts as a binegative tridentate ligand, coordinating to one of the metal ions through oxygen and nitrogen atoms. ekb.eg The interaction of hydrazines with metal ions is also utilized in analytical chemistry; for instance, this compound reacts with iodate ions in the presence of an oxidizing metal ion to produce iodine, which can be detected colorimetrically. google.com

Table 2: Examples of Metal Complexes with this compound-Derived Ligands

| Metal Ion | Ligand | Geometry | Reference(s) |

|---|---|---|---|

| Co(II) | 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide | Octahedral | researchgate.netdntb.gov.ua |

| Ni(II) | 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide | Octahedral | researchgate.netdntb.gov.ua |

| Cu(II) | 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide | Square Planar | researchgate.netdntb.gov.ua |

| Zn(II) | 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide | Not specified | researchgate.netdntb.gov.ua |

| Vanadyl(IV) | 2,2'-...bis(N-ethylhydrazine-1-carbothioamide) | Octahedral (binuclear) | ekb.eg |

| Co(III) | This compound | Not specified (unidentate or bridging) | scirp.org |

| Rh(III) | This compound (by analogy with mthis compound) | Not specified (bridging or 1:1 adducts) | nih.govkombyonyx.com |

Computational Chemistry and Theoretical Investigations of Ethylhydrazine

Quantum Chemical Modeling of Reactivity and Reaction Mechanisms

Quantum chemical modeling has been extensively applied to elucidate the reactivity and reaction mechanisms involving ethylhydrazine, particularly its nucleophilic addition reactions. Studies have focused on the interaction of this compound with α,β- and β,γ-unsaturated ketones, which are key steps in the formation of 4,5-dihydropyrazoles. researchgate.netsemanticscholar.org

Research indicates that the nucleophilic attack by the terminal nitrogen atom of this compound on the carbonyl group (C=O) of α,β- and β,γ-unsaturated ketones is energetically favorable, especially with the participation of two water molecules. researchgate.netsemanticscholar.orgresearchgate.net For instance, in the addition to an α,β-unsaturated ketone, the formation of an intermediate through the transition state (TS1b-2b) shows an increase in system energy. The activation barrier for this process is notably lower when two water molecules are involved compared to one. researchgate.net

Conversely, the addition of the internal nitrogen atom of this compound to the double C=C bond of an α,β-unsaturated ketone is also a significant pathway. This reaction pathway is reported to have a lower activation barrier and is thermodynamically more favorable than the addition to the C=O bond, particularly in the presence of one water molecule. researchgate.netsemanticscholar.org

Table 1: Activation Barriers (ΔG‡) and Energy Changes (ΔG) for this compound Addition Reactions

| Reaction Type | Water Molecules | ΔG (kcal/mol) for Intermediate Formation | ΔG‡ (kcal/mol) for Activation Barrier | Citation |

| Addition of terminal N to C=O of α,β-unsaturated ketone (1b) | 1 | 10.1 | 25.1 | researchgate.net |

| Addition of terminal N to C=O of α,β-unsaturated ketone (1b) | 2 | 9.3 | 20.9 | researchgate.net |

| Addition of internal N to C=C of α,β-unsaturated ketone (1b) | 1 | Not specified | 14.7 | semanticscholar.org |

These findings highlight the complex interplay of different reactive sites within this compound and the crucial role of solvent molecules in influencing reaction pathways and energetics.

Electronic Structure and Property Predictions

Computational methods are extensively used to predict and analyze the electronic structure and various molecular properties of this compound and its derivatives, which are crucial for understanding their chemical behavior and potential applications. Key properties often investigated include frontier molecular orbital (FMO) energies—specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)—and their energy gap (HOMO-LUMO gap). researchgate.networldsresearchassociation.comresearchgate.netsci-hub.seresearchgate.netbohrium.comimist.maresearchgate.netbohrium.com

The HOMO and LUMO energies provide insights into a molecule's electron-donating and electron-accepting abilities, respectively, while the HOMO-LUMO gap is indicative of chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. sci-hub.seresearchgate.net

For a thiosemicarbazone derivative containing an N-ethylhydrazine-1-carbothioamide moiety, computational studies reported a HOMO energy of -5.1133 eV, a LUMO energy of -1.6398 eV, and an energy gap of 3.4736 eV. sci-hub.se Another study on a 2-(2-aminobenzoyl)-N-ethylhydrazine-1-carbothioamide ligand and its Ni(II) complex indicated that the ligand exhibited the highest HOMO and lowest LUMO energies, and consequently the highest HOMO-LUMO energy gap, suggesting its relative stability compared to the complex. researchgate.net

Beyond FMOs, other electronic properties such as molecular electrostatic potential (MEP) and Mulliken charges are also computed to identify reactive zones and charge distributions within the molecule. worldsresearchassociation.comresearchgate.net These analyses help in predicting sites for nucleophilic or electrophilic attacks and understanding intermolecular interactions.

Table 2: Frontier Molecular Orbital (FMO) Energies and Energy Gaps for this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Citation |

| N-ethylhydrazine-1-carbothioamide derivative | -5.1133 | -1.6398 | 3.4736 | sci-hub.se |

Application of Advanced Computational Techniques

The study of this compound and its derivatives heavily relies on advanced computational techniques to provide comprehensive insights into their molecular characteristics.

Density Functional Theory (DFT) is the most widely employed quantum chemical method for investigating this compound and related compounds due to its balance between accuracy and computational cost. DFT is routinely used for:

Geometry Optimization: Determining the most stable molecular structures. researchgate.netresearchgate.networldsresearchassociation.comresearchgate.netsci-hub.seresearchgate.netbohrium.comimist.mabohrium.com

Electronic Property Calculation: Predicting HOMO and LUMO energies, energy gaps, dipole moments, and atomic charges. researchgate.networldsresearchassociation.comresearchgate.netsci-hub.seresearchgate.netbohrium.comimist.maresearchgate.netbohrium.com

Spectroscopic Parameter Prediction: Simulating Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra, often in good agreement with experimental data. researchgate.netresearchgate.netresearchgate.net

Reactivity Analysis: Studying reaction mechanisms, transition states, and activation barriers for various chemical transformations. researchgate.netsemanticscholar.orgresearchgate.net

Commonly, the B3LYP functional, combined with various basis sets (e.g., 6-31G(d), 6-311++G(d,p)), is utilized for these studies. researchgate.netresearchgate.networldsresearchassociation.comresearchgate.netsci-hub.seresearchgate.netbohrium.comimist.mabohrium.com Time-Dependent Density Functional Theory (TD-DFT) is also applied to investigate optical properties, such as absorption and excitation energies, and to explain experimental bathochromic and hypsochromic shifts observed upon complexation. researchgate.netresearchgate.netresearchgate.net

Post-Hartree-Fock methods are a class of ab initio techniques that go beyond the Hartree-Fock approximation by including electron correlation effects more explicitly. catalysis.blogwikipedia.org These methods generally offer higher accuracy but come with a significantly increased computational cost compared to DFT. wikipedia.org

While DFT is widely reported for studies on this compound and its derivatives, direct applications of specific Post-Hartree-Fock methods such as Outer-Valence Green's Function (OVGF) or Symmetry-Adapted Cluster Configuration Interaction (SAC-CI) for this compound itself are not prominently detailed in the provided search results. These methods are typically employed for highly accurate calculations of ionization potentials, electron affinities, and excited state properties, often for smaller or benchmark systems. researchgate.netnih.govpku.edu.cn Their application to this compound would provide a more rigorous treatment of electron correlation, particularly for properties sensitive to such effects.

Natural Bonding Orbital (NBO) analysis is a powerful computational tool often used in conjunction with DFT to provide a localized picture of bonding and electron distribution within molecules. uni-muenchen.dewikipedia.org It transforms the input atomic orbital basis set into natural atomic orbitals (NAOs), natural hybrid orbitals (NHOs), and ultimately, natural bond orbitals (NBOs), which correspond closely to the classical Lewis structure representation of bonds and lone pairs. uni-muenchen.dewikipedia.org

NBO analysis is particularly useful for:

Understanding Delocalization and Hyperconjugation: By examining interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs, NBO analysis quantifies stabilization energies arising from delocalization effects. sci-hub.seuni-muenchen.deugm.ac.idwisc.edu

Charge Transfer Analysis: It helps in understanding charge transfer processes within a molecule and between interacting molecules, such as in hydrogen bonding, by quantifying the transfer of electron density from donor to acceptor orbitals. ugm.ac.id

For this compound derivatives, NBO analysis has been performed to study structural and electronic properties, including hyperconjugation and interaction energies deduced from second-order perturbation theory. sci-hub.se This analysis provides a detailed understanding of the intramolecular bonding characteristics and the subtle electronic interactions that govern the molecule's behavior.

Toxicological Profiles and Biochemical Interactions of Ethylhydrazine and Its Derivatives

Mechanisms of Biological Toxicity

The toxicity of hydrazine derivatives, including Ethylhydrazine, is largely attributed to their metabolic activation within biological systems. This process generates reactive intermediates that can interact with and damage cellular macromolecules, ultimately leading to cellular dysfunction. nih.govresearchgate.net This interaction and subsequent damage to biomolecules represent the primary mechanism of hydrazine toxicity in vivo. nih.gov

Metabolic Activation and Reactive Metabolite Formation

Hydrazine derivatives undergo metabolic activation to produce their biological effects, which can manifest as significant toxicity. nih.gov This activation pathway leads to the formation of various reactive species, including free radicals and carbocations. nih.govresearchgate.netoup.com For instance, the metabolism of related mono-substituted hydrazines, such as acetylhydrazine, can lead to the formation of reactive acetyl carbocations (CH₃CO⁺), while isopropylhydrazine can generate isopropyl radicals. nih.gov These reactive intermediates are capable of covalently binding to cellular proteins and other macromolecules. nih.gov Furthermore, the formation of diazonium ions and subsequent aryl radicals from substituted hydrazines has been correlated with their cytotoxicity. nih.govresearchgate.net

Interaction with Endogenous Biomolecules

The reactive species generated during the metabolism of hydrazine derivatives bind to crucial cellular macromolecules, leading to cellular dysfunction. nih.gov This covalent binding to both proteins and DNA is a well-established mechanism of hydrazine toxicity. nih.govsmolecule.com The hydrazine moiety itself possesses the ability to form covalent bonds with nucleophilic sites present on proteins and other biomolecules, thereby modulating their activity. smolecule.comevitachem.com

Pyridoxal Phosphate Adduction and Vitamin B6 Pathway Disruption

Hydrazine compounds are known to inhibit pyridoxal-dependent enzymes. science.gov Pyridoxal-5-phosphate (PLP), the biologically active form of vitamin B6, is a crucial coenzyme involved in over 140 enzymatic reactions, including those vital for amino acid and neurotransmitter metabolism. litfl.com Hydrazine derivatives, such as isoniazid, can react non-enzymatically with PLP to form a metabolically inactive hydrazone. cambridge.org This adduction effectively sequesters PLP, leading to a functional vitamin B6 deficiency. cambridge.orgmdpi.com

The disruption of vitamin B6 pathways by hydrazines significantly impacts critical biochemical processes. For example, PLP is essential for the conversion of L-glutamic acid to gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. Inhibition of PLP-dependent enzymes by hydrazines can therefore lead to impaired GABA production, which can result in central nervous system effects. litfl.commdpi.comucl.ac.uk To counteract this inhibition, large doses of pyridoxine (Vitamin B6) are often required. litfl.com

DNA Damage and Aberrant Methylation Induction

Hydrazine derivatives, including this compound, are recognized for their mutagenic and carcinogenic potential, posing significant health risks. nih.govresearchgate.net They are capable of inducing DNA damage, which includes the formation of DNA strand breaks and various DNA adducts. nih.govresearchgate.netiarc.frnih.govwisdomlib.orgoup.comresearchgate.netresearchgate.net

A key mechanism of genotoxicity involves the methylation of DNA guanine, leading to the formation of N7-methylguanine and O6-methylguanine. iarc.frnih.govnih.govdtic.mil This methylation process is proposed to involve the reaction of hydrazine with endogenous formaldehyde, forming formaldehyde hydrazone. This intermediate can then be further metabolized into potent methylating agents such as diazomethane or tetraformyltrisazine. iarc.frnih.govnih.govdtic.mil

Furthermore, the biotransformation of hydrazines can generate reactive oxygen-centered radicals. These radicals are known to cause DNA strand cleavage and induce oxidative stress within cells. nih.govresearchgate.net Research findings indicate a strong positive correlation between the in vivo DNA-damaging potency and the carcinogenic potency of various hydrazine derivatives. researchgate.net For instance, 2-Hydroxy Ethyl Hydrazine has been identified as a potential genotoxic impurity due to its capacity to induce DNA damage and its association with cancer risk. wisdomlib.orgresearchgate.net

Table 1: Examples of DNA Adducts and Methylation Products Induced by Hydrazine Derivatives

| Adduct/Modification | Location on DNA Base | Hydrazine Derivative Examples | References |

| N7-methylguanine | Guanine | Hydrazine, Hydralazine, Procarbazine, Isoniazid, Phenylhydrazine, Nitrofurazone, Maleic Hydrazide | iarc.frnih.govnih.gov |

| O6-methylguanine | Guanine | Hydrazine, Hydralazine, Procarbazine, Isoniazid, Phenylhydrazine, Nitrofurazone, Maleic Hydrazide | iarc.frnih.govnih.gov |

| DNA strand breaks | DNA backbone | Hydrazine, Hydralazine, 2-Phenylthis compound | nih.goviarc.froup.com |

| DNA adducts (general) | Various | Hydrazine, 2-Hydroxy Ethyl Hydrazine | iarc.frwisdomlib.org |

Enzymatic Biotransformation Pathways

The metabolism of hydrazine derivatives involves a complex interplay of various enzymatic and non-enzymatic systems. nih.govresearchgate.net Key enzymes implicated in the biotransformation of hydrazines include cytochrome P450, monoamine oxidase, and various peroxidases, such as the prostaglandin/arachidonic acid system and horseradish peroxidase. These enzymes catalyze reactions that lead to the formation of free radical species. nih.govresearchgate.net Additionally, N-acetyl transferase enzymes play a role in the acetylation of hydrazines, a process that can influence their subsequent metabolism and toxicity depending on the rate of acetylation and further biotransformation of the acetylated product. nih.govchemisgroup.us

Cytochrome P450 Involvement in Metabolism

Cytochrome P450 (CYP450) enzymes, predominantly located in the liver, are significantly involved in the metabolic transformation of hydrazines. nih.govucl.ac.uktandfonline.comnih.gov The CYP450-catalyzed oxidation of these compounds can generate toxic intermediates that subsequently bind to cellular macromolecules. nih.gov This metabolic pathway is also known to result in the binding of reactive species to the active site of CYP450 isozymes, leading to their inactivation, a phenomenon referred to as suicidal inactivation. nih.gov

Studies have shown that microsomal hydrazine metabolism is considerably reduced in the absence of cofactors like oxygen or NADPH. ucl.ac.uktandfonline.comnih.gov Furthermore, the presence of specific CYP450 inhibitors, such as carbon monoxide, piperonyl butoxide, and metyrapone, significantly inhibits hydrazine metabolism, indicating the central role of CYP450 enzymes. ucl.ac.uktandfonline.comnih.gov Specific CYP450 isozymes, including CYP1A1, CYP1A2, CYP2B1, and CYP2E2, have been identified as capable of oxidizing hydrazines. nih.gov Repeated exposure to hydrazine has also been shown to induce the activity of CYP2E1. ucl.ac.uk

Table 2: Key Enzymes and Their Role in Hydrazine Biotransformation

| Enzyme System | Role in Metabolism | Examples of Hydrazine Derivatives Affected | References |

| Cytochrome P450 (CYP) | Oxidation to reactive intermediates, suicidal inactivation | General Hydrazines, Isoniazid, Isopropylhydrazine | nih.govucl.ac.uktandfonline.comnih.gov |

| N-acetyl transferase | Acetylation of hydrazines | Hydrazines, Isoniazid, Isopropylhydrazine | nih.govchemisgroup.us |

| Monoamine oxidase | Oxidation to free radical species | General Hydrazines | nih.govresearchgate.net |

| Peroxidases (e.g., Horseradish peroxidase, Prostaglandin/AA system) | Oxidation to free radical species | Hydralazine, General Hydrazines, Mthis compound | nih.govresearchgate.netoup.com |

Mitochondrial Metabolism Studies

Research into the metabolic fate of hydrazines, including this compound, indicates their interaction with cellular energy production pathways, particularly within mitochondria. Studies have shown that hydrazine, the parent compound, can inhibit ATP synthesis in isolated mitochondria, with dose-related inhibition observed at concentrations up to 100 µM. ucl.ac.uk Beyond this concentration, further inhibition did not occur. ucl.ac.uk Hydrazine is also metabolized by isolated mitochondria, a process not significantly reduced by inhibitors of monoamine oxidase A or B, suggesting the involvement of other mitochondrial enzymes, such as the mitochondrial mixed-function oxidase (MFO) system and heme, copper, and flavin-containing redox enzymes of the electron transport chain. ucl.ac.uk Cytochrome oxidase has been identified as possessing hydrazine oxidase activity. ucl.ac.uk

Genotoxicity and Carcinogenic Potential

This compound and other hydrazine derivatives are recognized for their genotoxic and carcinogenic potential. ontosight.ainih.govwho.intjst.go.jpindustrialchemicals.gov.aumhlw.go.jpnih.govnih.gov this compound itself has been classified as a potential carcinogen by various regulatory agencies. ontosight.ai The genotoxic effects of hydrazines are believed to underpin their carcinogenicity. oup.com

Studies on hydrazine and its derivatives have demonstrated their ability to induce DNA damage and repair in vitro. who.int In vivo, hydrazine has been shown to induce methylation of O⁶ and N⁷ of guanine in the liver DNA of rodents following exposure to toxic doses. who.int While specific data for this compound's genotoxicity is less detailed in the provided snippets, other hydrazine derivatives, such as 1,2-dimthis compound, mthis compound sulfate, and 1,1-dimthis compound, have elicited positive DNA repair responses in hepatocyte primary culture/DNA repair tests using rat and mouse hepatocytes. nih.gov Mouse hepatocytes generally appear more susceptible to the genotoxicity of hydrazine derivatives compared to rat hepatocytes, with species differences often aligning with in vivo carcinogenicity. nih.gov

The carcinogenic effects of hydrazines have been observed across various animal models and organ systems. For example, oral administration of hydrazine sulfate has led to benign and malignant lung tumors (adenoma and adenocarcinoma) and liver cancer (hepatocellular carcinoma) in mice and rats. nih.gov Intraperitoneal injection of hydrazine has resulted in lung tumors, myeloid leukemia, and lymphoma in mice. nih.gov Inhalation exposure to hydrazine has produced benign and malignant nasal tumors in rats, and a slight increase in lung adenomas in mice. iarc.fr

The following table summarizes some observed carcinogenic effects of related hydrazine compounds:

| Compound (Route of Exposure) | Species | Organ System | Observed Carcinogenic Effect | Reference |

| Hydrazine Sulfate (Oral) | Mice, Rats | Lung | Benign and malignant tumors (adenoma, adenocarcinoma) | nih.gov |

| Hydrazine Sulfate (Oral) | Mice, Rats | Liver | Hepatocellular carcinoma | nih.gov |

| Hydrazine (Intraperitoneal) | Mice | Lung, Blood | Lung tumors, myeloid leukemia, lymphoma | nih.gov |

| Hydrazine (Inhalation) | Rats | Nasal | Benign and malignant nasal tumors | iarc.fr |

| Hydrazine (Inhalation) | Mice | Lung | Slight increase in lung adenomas | iarc.fr |

| Hydrazine Sulfate (Drinking Water) | Syrian Hamsters | Liver | Hepatocellular carcinomas at higher doses | iarc.fr |

Organ Systemic Pathophysiology

Exposure to this compound and related hydrazines can lead to adverse effects across multiple organ systems due to their reactive nature and interference with biochemical processes. nih.govoup.com

The liver is a primary target organ for hydrazine toxicity. nih.govcdc.govnih.govabdurrahmanince.net Exposure to hydrazines, including the parent compound, can induce a range of hepatic pathologies. These include fatty changes, increased lipogenesis, degeneration, hemorrhage, and necrosis of liver tissue. nih.govcdc.govnih.goviarc.frabdurrahmanince.net Elevated serum transaminases, indicative of liver damage, have also been reported. nih.gov Other observed effects include amyloidosis, hemosiderosis, and bile duct hyperplasia. nih.gov Megamitochondria formation in the liver has been noted following acute exposure to hydrazine in rats and mice. nih.goviarc.fr

In a case study, a worker exposed to an undetermined concentration of hydrazine experienced focal necrosis and cell degeneration in the liver. nih.gov Animal studies have shown that continuous exposure to hydrazine can lead to fatty changes in the livers of mice, dogs, and monkeys, with effects being more severe in mice. nih.govcdc.gov

The following table details some hepatic effects observed with hydrazine exposure:

| Compound | Species | Exposure | Observed Hepatic Effect | Reference |

| Hydrazine | Rats, Mice | Acute Oral (49-650 mg/kg/day) | Megamitochondria formation, increased lipogenesis, fatty changes | nih.gov |

| Hydrazine | Mice, Dogs, Monkeys | Continuous Inhalation (0.2-1 ppm for 6 months) | Fatty changes (more severe in mice) | nih.govcdc.gov |

| Hydrazine | Rats, Dogs, Hamsters | Intermittent Inhalation (0.25-1 ppm for 1 year) | Focal cellular change, vacuolated cells, elevated serum transaminases, amyloidosis, hemosiderosis, bile duct hyperplasia | nih.gov |

| Hydrazine | Human (occupational) | Undetermined concentration (once a week for 6 months) | Focal necrosis, cell degeneration | nih.gov |

Hydrazines, including this compound, can exert significant neurotoxic effects. researchgate.netnih.govcdc.govnih.govindustrialchemicals.gov.auabdurrahmanince.netoup.comnih.gov Symptoms observed in exposed individuals and animals include neurodegeneration, central nervous system (CNS) depression, coma, convulsions, tremors, and seizures. researchgate.netnih.govcdc.govnih.govindustrialchemicals.gov.auabdurrahmanince.netoup.com In humans, acute exposure to hydrazines can lead to headaches, dizziness, nausea, vomiting, and temporary blindness. researchgate.netindustrialchemicals.gov.auabdurrahmanince.net These effects are often attributed to the ability of hydrazines to interfere with neurotransmitter systems, potentially by forming hydrazones with vitamin B6 derivatives, leading to a functional vitamin B6 deficiency. industrialchemicals.gov.audguv.de

The respiratory tract is a primary site of injury following inhalation exposure to hydrazines. researchgate.netnih.govcdc.govnih.govabdurrahmanince.netdguv.degovinfo.govuv.es Acute accidental exposure to mixtures containing hydrazines can result in dyspnea (shortness of breath) and pulmonary edema (fluid accumulation in the lungs). nih.govnih.govgovinfo.gov Direct contact with the respiratory tract can cause severe irritation and/or corrosive effects to the nose, mouth, throat, and lower airways. abdurrahmanince.netdguv.de Reported symptoms include sore throat, burning sensation of the nasal mucosa, and chest tightness. nih.gov Prolonged or repeated exposure can lead to more severe conditions such as pneumonia, tracheitis, and bronchitis. nih.govdguv.de Hydrazine inhalation injuries in animal studies have specifically shown pulmonary edema and localized bronchial mucosal damage. nih.gov Furthermore, chronic inhalation exposure to hydrazines has been associated with an increased incidence of lung cancer. nih.gov

This compound is known to be corrosive and can cause severe burns upon contact with skin or eyes. ontosight.aiabdurrahmanince.net Dermal exposure can lead to irritation characterized by redness, swelling, and scab formation. abdurrahmanince.net Prolonged or repeated skin contact may result in permanent damage. abdurrahmanince.net Hydrazines are rapidly absorbed through the skin, which can lead to systemic toxicity, including damage to the liver, kidneys, and blood, with symptoms such as vomiting, diarrhea, nausea, dizziness, methemoglobinemia, and convulsions. abdurrahmanince.netcdc.gov

Moreover, hydrazines are strong skin sensitizers. who.intdguv.decdc.gov Repeated or prolonged skin contact can induce allergic contact dermatitis and other immune-mediated responses in susceptible individuals. dguv.decdc.gov Sensitization can occur even with low exposure levels, such as contact with contaminated clothing, and can lead to eczematous changes that spread to other skin areas upon re-exposure. dguv.de

Advanced Analytical Methodologies for Ethylhydrazine Characterization and Detection

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and electronic properties of ethylhydrazine, facilitating both its identification and quantitative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds, including this compound and its derivatives. It provides detailed information about the connectivity of atoms and their chemical environment. For instance, in the characterization of a related compound, (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride, ¹H NMR spectroscopy reveals distinct proton resonances, such as a quartet at δ 3.45 ppm for the methine (CH) proton, a doublet at δ 1.50 ppm for the methyl (CH₃) protons, and a singlet at δ 2.90 ppm for the amine (NH₂) protons. Additionally, ¹⁹F NMR spectroscopy can detect the trifluoromethyl (CF₃) group at δ -72.5 ppm. americanelements.com

NMR spectroscopy, including ¹H and ¹³C NMR, is widely used for confirming the synthesis and purity of hydrazine derivatives. epa.gov Advanced NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, can further aid in assigning complex structures, particularly for nitrogen-containing heterocyclic compounds. wmcloud.org The utility of high-resolution proton NMR spectroscopy extends to analyzing metabolites and endogenous compounds, demonstrating its broad applicability in chemical and biological systems. nih.gov

Vibrational Spectroscopy (FTIR, IR, Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR), Infrared (IR), and Raman spectroscopy, provide molecular "fingerprints" by probing the vibrational modes of chemical bonds. These methods are complementary, with IR spectroscopy relying on changes in dipole moment and Raman spectroscopy on changes in polarizability during molecular vibrations. fishersci.iecenmed.comfishersci.caatamanchemicals.comamericanelements.com

For hydrazine derivatives, IR spectroscopy can identify characteristic functional groups. For example, in the characterization of (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride, characteristic NH stretching bands are observed around 3200 cm⁻¹. americanelements.com Similarly, the presence of carbonyl groups (C=O) in N-acylhydrazones can be confirmed by their absorption bands in FTIR spectra. wikipedia.org

Both FTIR and Raman spectroscopy are valuable for qualitative and quantitative analyses, offering rapid and non-destructive chemical characterization. atamanchemicals.com A key advantage of Raman spectroscopy is its minimal sample preparation requirements, while FTIR is less susceptible to fluorescence interference. fishersci.iecenmed.com When combined, these techniques offer a comprehensive understanding of molecular structure and composition. fishersci.ie

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight, elemental composition, and structural information of compounds by measuring the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) provides precise molecular weight measurements, which are crucial for confirming the identity of this compound and its derivatives. For instance, the calculated molecular weight for (1,1,1-trifluoropropan-2-yl)hydrazine hydrochloride was 164.0432, with a found value of 164.0429, demonstrating high accuracy. americanelements.com

For hydrazines, direct detection by some MS techniques can be challenging due to their poor response. americanelements.com This limitation is often overcome by chemical derivatization, which improves ionization efficiency and detection sensitivity. For example, electrospray ionization mass spectrometry (ESI-MS) can be used to detect stable hydrazone conjugates formed by the bioconjugation of aminoalkylhydrazines with carbonyl compounds. wikidata.orgsigmaaldrich.com Tandem mass spectrometry (MS/MS) can further enhance sensitivity, enabling sub-ppm level detection by monitoring daughter ions. americanelements.com

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex matrices and quantifying it, often in conjunction with various detectors.

Gas Chromatography (GC) with Derivatization Strategies

Gas Chromatography (GC) is a powerful separation technique, particularly when coupled with mass spectrometry (GC-MS), for the analysis of volatile and semi-volatile compounds. However, direct GC analysis of hydrazines like this compound can be challenging due to their polarity, low capacity factors, and strong adsorption to chromatographic columns, often resulting in poor peak shape and low sensitivity. atamanchemicals.com

To overcome these limitations, derivatization strategies are widely employed. Derivatization involves chemically modifying the hydrazine molecule to form a more volatile, thermally stable, and detectable derivative. This process improves chromatographic separation, enhances sensitivity, and can aid in compound identification. atamanchemicals.comwikipedia.org

Common derivatization agents for hydrazines include:

Benzaldehyde : Used to form stable hydrazone derivatives, which are suitable for GC-MS analysis. For instance, a GC-MS method for 2-hydroxythis compound utilized derivatization with benzaldehyde, achieving a limit of detection (LOD) of 0.006 µg/mL and a limit of quantification (LOQ) of 0.02 µg/mL. fishersci.ca

Ortho-phthalaldehyde (OPA) : Another effective derivatization agent, particularly for hydrazine, forming organic derivatives that can be extracted and measured by GC-MS. An optimized method using OPA achieved detection limits as low as 0.002 µg/L and quantification limits of 0.007 µg/L for hydrazine in water samples. ontosight.ai

Acetone : Can serve as both a dissolving solvent and a derivatizing agent, forming acetone hydrazones. This approach simplifies sample preparation by eliminating the need for post-derivatization clean-up, as demonstrated for mthis compound analysis. sigmaaldrich.com

Acetylacetone : Reacts with hydrazines to form pyrazoles, which are amenable to GC separation. wikipedia.org

Derivatization allows for the conversion of polar hydrazines into more hydrophobic compounds, facilitating their extraction into organic phases and concentration prior to GC analysis. atamanchemicals.com Capillary Gas Chromatography (CGC) with preliminary derivatization offers superior sensitivity and separation capabilities compared to packed columns. atamanchemicals.com

Table 1: Examples of Derivatization Strategies for Hydrazine Analysis by GC-MS

| Hydrazine Compound | Derivatization Agent | Detection Method | LOD (Limit of Detection) | LOQ (Limit of Quantification) | Reference |

| 2-Hydroxythis compound | Benzaldehyde | GC-MS | 0.006 µg/mL | 0.02 µg/mL | fishersci.ca |

| Hydrazine | Ortho-phthalaldehyde (OPA) | GC-MS | 0.002 µg/L | 0.007 µg/L | ontosight.ai |

| Mthis compound | Acetone | GC-MS (SIM mode) | 1 ppm (relative to drug substance) | N/A | sigmaaldrich.com |

| Mthis compound | Pentafluorobenzoyl chloride | GC-MS | 12 pg/µL | N/A | fishersci.no |

Ion and Exclusion Chromatographic Approaches

Chromatographic methods are central to the separation and detection of this compound and its related hydrazine derivatives. Among these, ion chromatography (IC) and ion-exclusion chromatography stand out for their specificity and sensitivity in analyzing polar compounds like hydrazines.

Ion Chromatography (IC) Ion chromatography is a widely employed technique for the direct determination of hydrazines, including this compound, often coupled with amperometric detection. This approach is favored over derivatization methods due to its reduced labor intensity and enhanced precision. uni.lu The separation of hydrazines in IC typically relies on cation exchangers, which provide higher capacity factors for these compounds. uni.lu A common mobile phase utilized in such separations is ammonium acetate buffer solution. americanelements.com, uni.lu

Amperometric detection is frequently used in conjunction with IC for hydrazine analysis, with detection potentials often set around +1.2 V. americanelements.com, uni.lu This combination has demonstrated sensitivities on the picomole level for hydrazines. epa.gov For instance, a method developed for the determination of 1,1-dimthis compound (UDMH) in soil samples, which can also simultaneously determine hydrazine and mthis compound, involved distillation from an alkaline soil suspension followed by IC analysis on a silica cation-exchanger column. This method achieved detection limits of 0.2 µg/L for hydrazine, 0.5 µg/L for mthis compound, and 1 µg/L for UDMH in aqueous solutions. uni.lu, nih.gov Furthermore, IC with amperometric detection can achieve sensitivities as high as 10⁻⁶ without the need for additional preconcentration steps. uni.lu

Exclusion Chromatography While size-exclusion chromatography (SEC) is generally applied to macromolecules for molecular weight distribution, ion-exclusion chromatography is specifically relevant for the analysis of hydrazine ions. publisso.de, fishersci.ca, fishersci.co.uk, wikipedia.org This method utilizes a weakly basic anion-exchange column, such as TSKgel DEAE-5PW in the OH⁻ form, to separate hydrazine ions from other cations through an ion-exclusion/penetration effect. fishersci.co.uk, wikipedia.org

To significantly enhance the sensitivity of hydrazine ion detection, two different ion-exchange resin columns can be incorporated between the separating column and the conductimetric detector. fishersci.co.uk, wikipedia.org The first enhancement column, packed with a strongly basic anion-exchange resin in the SO₄²⁻ form (e.g., TSKgel SAX), converts hydrazine hydroxide to hydrazine sulfate. Subsequently, a second enhancement column, containing a strongly acidic cation-exchange resin in the H⁺ form (e.g., TSKgel SCX), converts the hydrazine sulfate to sulfuric acid, which is then detected by conductivity. fishersci.co.uk, wikipedia.org This two-stage enhancement can dramatically increase the sensitivity, achieving a 26.8-fold increase for hydrazine ion compared to using the separating column alone. fishersci.co.uk, wikipedia.org This approach allows for accurate determination of hydrazine ions in complex matrices like boiler water samples, effectively avoiding interference from other cations. fishersci.co.uk, wikipedia.org

Method Validation and Performance Criteria

The validation of analytical methods for compounds like this compound is a critical process to ensure that the method consistently produces results suitable for its intended purpose. This process typically adheres to guidelines established by organizations such as the International Conference on Harmonisation (ICH). ontosight.ai, sigmaaldrich.com, wikipedia.org, handtevy.com, fishersci.com, oaji.net, nih.gov Key performance criteria assessed during validation include sensitivity, selectivity, linearity, precision, and accuracy. ontosight.ai, sigmaaldrich.com, wikipedia.org, handtevy.com, fishersci.com, oaji.net, nih.gov

Sensitivity and Selectivity Assessments

Sensitivity Sensitivity, often expressed through the Limit of Detection (LOD) and Limit of Quantification (LOQ), is paramount for trace analysis, especially when dealing with potential genotoxic impurities like some hydrazine derivatives. ontosight.ai, sigmaaldrich.com, handtevy.com, cenmed.com, wikipedia.org

For a gas chromatography-mass spectrometry (GC-MS) method developed for 2-hydroxythis compound (a related hydrazine derivative), the LOD was determined to be 0.006 µg/mL, with an LOQ of 0.02 µg/mL. ontosight.ai, sigmaaldrich.com Another analytical method, a UV spectrophotometric approach for hydrazine, reported an LOD of 0.2 µg/g and an LOQ of 0.6 µg/g. fishersci.com, oaji.net In the context of electrochemical detection, a method for hydrazine showed a detection limit of 1 µM. Highly sensitive techniques such as Surface-Enhanced Raman Spectroscopy (SERS) have achieved an LOD of 8.5 × 10⁻¹¹ M for hydrazine, comparable to GC/MS at 6.3 × 10⁻¹¹ M. cenmed.com For ion-exclusion chromatography, a detection limit of 0.64 ppb was achieved for hydrazine ion. fishersci.co.uk, wikipedia.org

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. handtevy.com, nih.gov These limits can be determined by analyzing a series of samples with known analyte concentrations or through calculations based on the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3(SD/S) and LOQ = 10(SD/S)). handtevy.com, nih.gov

Selectivity Selectivity (or specificity) ensures that the analytical method accurately measures the target analyte without interference from other components in the sample matrix, such as impurities or excipients. ontosight.ai, handtevy.com For chromatographic procedures, selectivity is demonstrated by achieving adequate resolution between peaks, and by assessing parameters like plate count and tailing factor. handtevy.com Advanced detection techniques, such as photodiode array (PDA) or mass spectrometry (MS), are often employed for peak purity assessments to confirm that the chromatographic response is attributable solely to the analyte of interest. handtevy.com

Derivatization strategies can significantly enhance selectivity by converting reactive or difficult-to-detect hydrazines into stable, easily separable compounds. For instance, the derivatization of hydrazines with benzaldehyde to form benzalazines is a common approach to enable their analysis by GC-MS. ontosight.ai, sigmaaldrich.com, The SERS method for hydrazine also demonstrated excellent selectivity, even in the presence of common ions and amines, suggesting its applicability in complex environmental matrices. cenmed.com Similarly, ion-exclusion chromatography for hydrazine ion is noted for its ability to avoid interference from other cations. fishersci.co.uk, wikipedia.org

Linearity, Precision, and Accuracy Determination

Linearity Linearity refers to the analytical method's ability to produce results that are directly proportional to the concentration of the analyte within a specified range. ontosight.ai, sigmaaldrich.com, wikipedia.org, handtevy.com, fishersci.com, oaji.net,, nih.gov This range defines the interval of analyte concentrations for which the method has demonstrated acceptable precision, accuracy, and linearity. handtevy.com It is recommended to use a minimum of five concentrations to establish the linearity of a method. handtevy.com A high correlation coefficient (R²) (typically greater than 0.999) is expected to confirm a strong linear relationship between the signal and the analyte concentration. ontosight.ai, sigmaaldrich.com, fishersci.com, oaji.net

For example, a GC-MS method for 2-hydroxythis compound exhibited linearity over a concentration range of 0.02 µg/mL to 0.3 µg/mL. sigmaaldrich.com, A UV spectrophotometric method for hydrazine showed linearity from 0.2 µg/g to 27 µg/g. fishersci.com, oaji.net Electrochemical detection of hydrazine demonstrated a linear dynamic range from 100 µM to 10 mM. In ion-exclusion chromatography, the calibration graph for hydrazine ion was linear over a broad concentration range of 0.001-100 ppm. fishersci.co.uk, wikipedia.org

Precision Precision assesses the degree of agreement among individual test results when the analytical method is applied repeatedly to homogeneous samples under specified conditions. wikipedia.org, handtevy.com, fishersci.com, oaji.net, nih.gov It includes intra-assay precision (repeatability), which measures variability within the same analytical run, and inter-assay precision (intermediate precision), which assesses variability between different runs, days, or analysts. wikipedia.org, fishersci.com, oaji.net Precision is commonly expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV). wikipedia.org, fishersci.com, oaji.net, nih.gov Typically, an RSD of less than 5% is considered acceptable for precision. wikipedia.org However, for LOD and LOQ determinations, higher RSD values (e.g., less than 33% for LOD and 10% for LOQ) might be tolerated. fishersci.com

For a UV spectrophotometric method for hydrazine, the system precision RSD was found to be 0.1%. Intra-day precision results for hydrazine in pharmaceutical drug substances ranged from 0.5% to 0.6%, while inter-day precision was found to be between 0.947% and 0.959%. fishersci.com, oaji.net

Accuracy Accuracy measures the closeness of agreement between the test result and the true or accepted reference value. ontosight.ai, sigmaaldrich.com, wikipedia.org, handtevy.com, fishersci.com, oaji.net, nih.gov It is typically determined through recovery studies, where known amounts of the analyte are spiked into a sample matrix and the percentage of recovery is calculated. wikipedia.org, handtevy.com, fishersci.com, oaji.net, nih.gov Acceptance criteria for accuracy often fall within a range, such as 90-110% or 98-102% recovery, depending on the analytical application and matrix complexity. wikipedia.org, fishersci.com, oaji.net, nih.gov

A GC-MS method for 2-hydroxythis compound demonstrated accuracy within a range of 80% to 120%. sigmaaldrich.com, For a UV spectrophotometric method, the percentage mean recovery for hydrazine in different drug substances was found to be in the range of 97.8% to 100.2%. fishersci.com, oaji.net In electrochemical detection of hydrazine in tap water, good recovery rates ranging from 94% to 115% were observed, indicating the method's accuracy and robustness against matrix effects.

Data Tables

Table 1: Summary of Sensitivity and Linearity Data for Hydrazine and Derivatives

| Compound (Method) | LOD | LOQ | Linear Range | R² (Correlation Coefficient) | Reference |

| 2-Hydroxythis compound (GC-MS) | 0.006 µg/mL | 0.02 µg/mL | 0.02 – 0.3 µg/mL | > 0.999 | ontosight.ai, sigmaaldrich.com |

| Hydrazine (UV Spectrophotometry) | 0.2 µg/g | 0.6 µg/g | 0.2 – 27 µg/g | > 0.999 | fishersci.com, oaji.net |

| Hydrazine (Electrochemical Detection) | 1 µM | N/A | 100 µM – 10 mM | N/A | |

| Hydrazine (SERS) | 8.5 × 10⁻¹¹ M | N/A | N/A | N/A | cenmed.com |

| Hydrazine ion (Ion-Exclusion Chromatography) | 0.64 ppb | N/A | 0.001 – 100 ppm | 0.9988 | fishersci.co.uk, wikipedia.org |

| Hydrazine (IC, in soil context) | 0.2 µg/L | N/A | N/A | N/A | uni.lu, nih.gov |

| Monomthis compound (IC, in soil context) | 0.5 µg/L | N/A | N/A | N/A | uni.lu, nih.gov |

| 1,1-Dimthis compound (IC, in soil context) | 1 µg/L | N/A | N/A | N/A | uni.lu, nih.gov |

Table 2: Summary of Precision and Accuracy Data for Hydrazine and Derivatives

| Compound (Method) | Precision (RSD %) | Accuracy (Mean Recovery %) | Reference |

| 2-Hydroxythis compound (GC-MS) | Precise (details not quantified in snippet) | 80 – 120% | ontosight.ai, sigmaaldrich.com, |

| Hydrazine (UV Spectrophotometry) | System: 0.1%; Intra-day: 0.5-0.6%; Inter-day: 0.947-0.959% | 97.8 – 100.2% | fishersci.com, oaji.net |

| Hydrazine (Electrochemical Detection) | N/A | 94 – 115% (in tap water) | |

| 1,1-Dimthis compound (IC, in water) | < 20% | 74 – 98% | nih.gov |

Applications of Ethylhydrazine in Advanced Chemical Synthesis and Material Science

Role as a Synthetic Precursor in Organic Synthesis

Ethylhydrazine and its derivatives are recognized as valuable building blocks in organic synthesis, facilitating the creation of a wide array of chemical compounds. Its inherent reactivity, stemming from the hydrazine functional group, allows for participation in various condensation and cyclization reactions ontosight.aisolubilityofthings.com.

Synthesis of Complex Organic Molecules

This compound acts as a versatile building block in the synthesis of complex organic molecules solubilityofthings.comevitachem.com. While this compound itself is a fundamental precursor, its substituted forms are often employed to introduce specific functionalities or enhance reactivity. For instance, [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride, a chiral fluorinated hydrazine derivative, is utilized in the synthesis of complex organic molecules, where its trifluoromethyl group imparts unique electronic properties that influence the reactivity of the resulting compounds evitachem.com. Another example is [2-(4-methoxyphenyl)-1-methyl-ethyl]hydrazine, which serves as a building block for more intricate structures and materials due to its reactive hydrazine core solubilityofthings.com.

Pharmaceutical and Agrochemical Intermediates Development

This compound and its salts, such as this compound hydrochloride, are important intermediates in the development of pharmaceuticals and agrochemicals nih.govnih.govcymitquimica.com. These compounds serve as precursors for synthesizing bioactive molecules. For example, [(1S)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine hydrochloride has been explored as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors, including pyrazole derivatives with potential antiviral or anticancer activities evitachem.com. In the agrochemical industry, this compound derivatives function as precursors for herbicides and pesticides, where their specific chemical properties contribute to enhanced efficacy evitachem.comresearchgate.net.

Pyrazole and Related Heterocyclic Compound Synthesis

This compound plays a crucial role in the synthesis of pyrazole and other related heterocyclic compounds. Pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, are often synthesized through cyclocondensation reactions involving hydrazines nih.govbeilstein-journals.orgnih.govcsic.esorganic-chemistry.orgclockss.orgamazonaws.com. 1-Ethylhydrazine hydrochloride is explicitly used in pyrazole synthesis frontierspecialtychemicals.com. Furthermore, this compound oxalate can be utilized in the synthesis of various pyrazole-containing structures, including 1-ethyl-1H-indazoles and 4-(2-alkyl-5-methyl-2H-pyrazol-3-yl)-piperidines sigmaaldrich.com. The mechanism often involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their derivatives, leading to the formation of the pyrazole ring system beilstein-journals.orgclockss.orgamazonaws.com.

Utilization in Materials Science and Engineering

Beyond organic synthesis, this compound finds applications in materials science and engineering, particularly in the realm of advanced energy technologies.

Solar Cell Technology (e.g., Perovskite Optimization)

This compound oxalate (EDO) has been introduced as an interfacial passivator in mixed tin-lead (Sn-Pb) perovskite solar cells (PSCs) to enhance their performance and stability solubilityofthings.comnih.govnih.govcmdm.tw. The primary challenges in Sn-Pb PSCs include the high crystallization rate of perovskite materials and the susceptibility of Sn²⁺ oxidation, which can lead to rough morphology and unfavorable p-type self-doping nih.gov. EDO effectively addresses these issues by inhibiting the oxidation of Sn²⁺ and simultaneously enhancing the crystallinity of the perovskite film solubilityofthings.com. This optimization leads to improved film quality and passivation of interfacial defects solubilityofthings.com.

Research findings demonstrate the significant impact of EDO on perovskite solar cell efficiency:

| Material | Additive | Power Conversion Efficiency (PCE) | Stability (Retention after 1000h) | Reference |

| Mixed Sn-Pb PSCs | EDO | 21.96% | 83.9% | solubilityofthings.com |

| All-perovskite tandem solar cells (ATSCs) | EDO | 27.58% | Not specified for tandem | solubilityofthings.com |

These results highlight EDO's role in achieving high-performance and stable all-perovskite tandem solar cells, providing a solution to Sn²⁺ oxidation challenges and contributing to the commercialization potential of perovskite technology solubilityofthings.com.

Bio-conjugation and Protein Labeling Methodologies

Hydrazines, including this compound, are valuable in bio-conjugation and protein labeling methodologies due to their ability to form stable hydrazone conjugates with carbonyl compounds evitachem.comnih.govontosight.ainih.gov.

The formation of hydrazones is a versatile strategy for the covalent labeling of biomolecules both in vitro and in vivo evitachem.comnih.govnih.gov. This compound itself has been studied in time course experiments for hydrazone formation ontosight.ai. 1-Ethylhydrazine hydrochloride is specifically noted for its utility in protein labeling, including active site labels and active site mapping, making it a synthetic fine chemical for studying the biochemistry of macromolecules frontierspecialtychemicals.comnih.gov. This methodology typically involves the reaction of hydrazines with aldehydes or ketones present on biomolecules, forming stable hydrazone bonds ontosight.ainih.gov. This approach allows for the selective and kinetically controlled conjugation on specific residues of proteins, such as lysine, which are exposed on the protein surface americanelements.com.

Energetic Materials Research

This compound has been identified and utilized as a fuel component in certain propulsion systems, primarily owing to its high energy density. fishersci.co.uk This characteristic positions it within the broader family of hydrazine-based fuels, which are critical in various rocket and aircraft propulsion systems, including those for orbiting satellites, manned spacecraft, and deep space probes. wikipedia.org

Research efforts in energetic materials have explored derivatives of this compound for advanced propellant applications. Notably, "this compound nitrate" has been investigated as a component in spontaneous green liquid propellants. wikipedia.org This research aims to develop propellants that offer desirable characteristics such as spontaneous ignition, which simplifies propulsion system designs by eliminating the need for an external ignition source. wikipedia.org

While detailed quantitative research findings and specific performance data tables focusing solely on this compound's energetic properties (such as specific impulse, thrust, or detonation characteristics) are not extensively provided in readily available public summaries, its inclusion as a "fuel component" fishersci.co.uk and the investigation into its nitrate derivative wikipedia.org underscore its potential in high-energy applications. Hydrazine-based fuels, in general, are recognized for their high energy density, stability, reliable ignition, high thrust-to-weight ratio, efficiency, specific impulse, and storage stability at room temperature, properties that this compound, as a derivative, would inherently share to some extent. americanelements.com

Q & A

Q. What are the best practices for optimizing the synthesis of ethylhydrazine and its derivatives in laboratory settings?

this compound synthesis often involves hydrazine derivatives reacting with ethylating agents under controlled conditions. Key optimization strategies include:

- Pretreatment of hydrazine salts : this compound oxalate and related salts may require pretreatment with triethylamine (Et₃N) to neutralize acidic byproducts and improve reaction efficiency .

- Solvent selection : Methanol or tetrahydrofuran (THF) is preferred for solubility, especially when handling hydrochloride salts .

- Temperature control : Reactions at elevated temperatures (e.g., reflux) should be monitored to avoid decomposition . Yield and purity are validated via NMR, IR, and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

- Chromatography : Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is effective for detecting trace impurities, especially in environmental samples .

- Spectroscopy : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms molecular structure, while Infrared (IR) spectroscopy identifies functional groups (e.g., N–H stretching at ~3300 cm⁻¹) .

- Elemental analysis : Quantifies carbon, hydrogen, and nitrogen content to verify stoichiometry .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Salt formation : Hydrochloride salts (e.g., this compound hydrochloride) enhance stability and aqueous solubility .

- Storage conditions : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or moisture absorption .

- Inert atmospheres : Conduct reactions under nitrogen/argon to minimize degradation .

Advanced Research Questions

Q. What mechanisms explain the unexpected elimination of alkyl groups in reactions involving this compound?

this compound can undergo retro-alkylation under basic or high-temperature conditions. For example, in pyrazolo[3,4-b]pyridine synthesis, the ethyl group is eliminated due to steric strain or electron-withdrawing effects from adjacent substituents. This phenomenon is critical for designing regiospecific derivatives . Mechanistic studies using isotopic labeling (e.g., ¹³C or ²H) and DFT calculations are recommended to trace reaction pathways .

Q. How should researchers address discrepancies in elemental profiling data for this compound across laboratories?

Variability in assays (e.g., hydrazine hydrate analysis) often stems from:

- Sample contamination : Use trace-metal-grade solvents and avoid glassware with leachable ions .

- Method standardization : Adopt protocols from agencies like NASA, which emphasize rigorous calibration and interlaboratory validation for hydrazine derivatives .

- Statistical analysis : Apply Grubbs’ test to identify outliers and refine detection limits .

Q. What intermolecular interactions dominate the crystallization behavior of this compound derivatives?

X-ray crystallography reveals that hydrogen bonding between the hydrazine –NH₂ group and electronegative atoms (e.g., Cl, O) governs packing patterns. For example, in 1-(2,4-dichlorophenyl)this compound hydrochloride, N–H···Cl interactions create a layered lattice structure . Solvent polarity and temperature gradients during crystallization further modulate morphology .

Q. How does this compound interact with biological macromolecules in mechanistic studies?

- Enzyme inhibition : this compound derivatives disrupt heme biosynthesis by alkylating protoporphyrin IX, as observed in cytochrome P-450 studies. This is validated via UV-Vis spectroscopy and enzyme kinetics .

- Protein crosslinking : Use fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities with target proteins .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.